4'-tert-Butylacetophenone 4'-tert-Butylacetophenone 4′-tert-Butylacetophenone is a para-substituted acetophenone.
4-tert-Butylacetophenone is an impurity arising in the synthesis of Ebastine.
Brand Name: Vulcanchem
CAS No.: 943-27-1
VCID: VC21343462
InChI: InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
SMILES: CC(=O)C1=CC=C(C=C1)C(C)(C)C
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

4'-tert-Butylacetophenone

CAS No.: 943-27-1

Cat. No.: VC21343462

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4'-tert-Butylacetophenone - 943-27-1

CAS No. 943-27-1
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 1-(4-tert-butylphenyl)ethanone
Standard InChI InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
Standard InChI Key UYFJYGWNYQCHOB-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(C)(C)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(C)(C)C
Appearance Clear Colorless Oil

Chemical Structure and Properties

Chemical Identifiers

4'-tert-Butylacetophenone can be identified through various systematic naming conventions and chemical identifiers. The table below presents the key identifiers for this compound:

IdentifierValue
CAS Number943-27-1
Molecular FormulaC12H16O
Molecular Weight176.259 g/mol
MDL NumberMFCD00017256
InChI KeyUYFJYGWNYQCHOB-UHFFFAOYSA-N
IUPAC Name1-(4-tert-butylphenyl)ethanone
SMILESCC(=O)C1=CC=C(C=C1)C(C)(C)C

The compound is also known by several synonyms including 4-TERT-BUTYLACETOPHENONE, NSC 826, PHENOMUSCOL, p-t-butylacetophenone, 1-(4-tert-butylphenyl)ethan-1-one, and Ebastine Impurity B, among others .

Physical Properties

As a chemical entity, 4'-tert-Butylacetophenone displays distinct physical characteristics that influence its handling and applications. The compound exists as a clear colorless liquid at room temperature with the following physical properties:

PropertyValue
Physical FormClear colorless liquid
Melting Point17-18°C (dimorphic)
Boiling Point107-108°C (5 mmHg)
Density0.964 g/mL at 25°C
Flash Point>100°C (212°F)
Refractive Index1.52

A notable characteristic of 4'-tert-Butylacetophenone is its dimorphic melting point, indicating that it can exist in two distinct crystalline forms while maintaining the same melting point range .

Solubility Profile

The solubility characteristics of 4'-tert-Butylacetophenone are crucial for its applications in various research and synthesis protocols. The compound demonstrates selective solubility in different solvents as outlined below:

SolventSolubility
WaterInsoluble
AlcoholSoluble
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble
DMSO100 mg/mL (567.38 mM; requires ultrasonic)

For research applications, particularly in biological studies, various solvent combinations can be employed to enhance solubility. In vitro studies typically utilize DMSO as the primary solvent, while in vivo applications may employ mixtures such as:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (achieving ≥ 2.5 mg/mL as a clear solution)

  • 10% DMSO + 90% (20% SBE-β-CD in saline) (achieving ≥ 2.5 mg/mL as a clear solution)

  • 10% DMSO + 90% corn oil (achieving ≥ 2.5 mg/mL as a suspended solution)

Synthesis Methods

Hydration of Terminal Alkynes

One established method for synthesizing 4'-tert-Butylacetophenone involves the hydration of terminal alkynes. This approach offers high yield and purity while maintaining relatively mild reaction conditions. The general procedure described in scientific literature involves:

  • Charging a Schlenk tube with phenylacetylene (0.5 mmol, 51 mg), methanol (0.625 mL), and catalyst (10 μmol, 2.0%)

  • Adding H2SO4 (10 μmol, 2.0%) dissolved in H2O (2.2 mmol, 0.04 mL)

  • Heating the mixture to 80°C for 20 hours in a closed tube with magnetic stirring

  • Monitoring reaction progress using TLC and GC-MS

  • Post-reaction processing including cooling, extraction with CH2Cl2, washing, drying, and concentration under reduced pressure

This synthesis method typically yields 4'-tert-Butylacetophenone with approximately 98% purity, making it suitable for research applications requiring high-quality reagents .

Applications

Pharmaceutical Applications

4'-tert-Butylacetophenone serves as an important intermediate in pharmaceutical synthesis, with several documented applications:

  • Synthesis of 2-pyridone derivatives: The compound is frequently employed in creating these derivatives, which have significant pharmacological importance in drug development .

  • Impurity in Ebastine synthesis: It appears as a specific impurity (designated as Impurity B) in the synthesis of Ebastine (E320000), an antihistamine medication used in allergy treatment .

  • Biochemical reagent: It functions as a biological material for life science research, particularly in areas requiring specific chemical modifications to study biological systems .

Chemical Research Applications

Beyond pharmaceutical synthesis, 4'-tert-Butylacetophenone demonstrates utility in broader chemical research contexts:

  • Fluorescence studies: Derivatives synthesized using 4'-tert-Butylacetophenone have been evaluated for their fluorescence spectra, contributing to spectroscopic research developments .

  • Building block chemistry: As a para-substituted acetophenone, it serves as a versatile building block for constructing more complex molecular structures in organic synthesis .

  • Reaction methodology development: The compound is utilized in testing and developing new synthetic methodologies, particularly those involving selective functionalization of aromatic rings.

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